molecular formula C14H23N3O3 B2560964 3-[1-(3,3-Dimethylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034270-05-6

3-[1-(3,3-Dimethylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2560964
CAS No.: 2034270-05-6
M. Wt: 281.356
InChI Key: YHVIVKYSIUVTKS-UHFFFAOYSA-N
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Description

3-[1-(3,3-Dimethylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione is a chemical compound built on an imidazolidine-2,4-dione core, a scaffold also known as hydantoin. The imidazolidine-2,4-dione structure is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in pharmacologically active molecules . Derivatives of this core structure have been extensively investigated as selective inhibitors of therapeutic targets, such as Protein Tyrosine Phosphatase-1B (PTP1B) for the treatment of type 2 diabetes and obesity . Furthermore, other research has identified similar compounds as potent inhibitors of virulence factor production in pathogens like Pseudomonas aeruginosa, suggesting potential applications in developing anti-infective agents that work by attenuating pathogenicity rather than through direct bactericidal activity . The specific structure of this compound features a piperidine substitution, a moiety commonly used to improve pharmacokinetic properties and target engagement in drug discovery. This product is intended for non-human research applications only and is not classified as a drug, cosmetic, or for household use. Researchers can utilize this compound for hit-to-lead optimization, screening assays, and other investigative purposes in a controlled laboratory environment.

Properties

IUPAC Name

3-[1-(3,3-dimethylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-14(2,3)8-11(18)16-6-4-10(5-7-16)17-12(19)9-15-13(17)20/h10H,4-9H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVIVKYSIUVTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)N2C(=O)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,3-Dimethylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves the reaction of piperidine derivatives with imidazolidine-2,4-dione under specific conditions. One common method involves the acylation of piperidine with 3,3-dimethylbutanoyl chloride, followed by cyclization with imidazolidine-2,4-dione .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3,3-Dimethylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

3-[1-(3,3-Dimethylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(3,3-Dimethylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazolidine-2,4-dione derivatives are widely studied for their biological activities, particularly their interactions with adrenergic and serotonin receptors. Below is a detailed comparison of 3-[1-(3,3-Dimethylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione with structurally related compounds, focusing on receptor affinity, antiarrhythmic efficacy, and substituent effects.

Structural Analogues and Receptor Affinity

Key structural variations among imidazolidine-2,4-dione derivatives lie in their substituents, which critically influence receptor binding and activity.

Compound Name Substituent at 3-Position α1-Adrenoreceptor Affinity (Ki, nM) Antiarrhythmic Activity (Prophylactic/Therapeutic)
5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-imidazolidine-2,4-dione (Compound 12) Aminoalkyl-piperazine moiety 13.9 High
This compound Acylated piperidine (3,3-dimethylbutanoyl group) Not reported Not reported

Key Observations:

  • Compound 12 (from the provided study) exhibits potent α1-adrenoreceptor binding (Ki = 13.9 nM) and strong antiarrhythmic activity in adrenaline-induced models. Its aminoalkyl-piperazine substituent likely enhances interactions with the receptor’s hydrophobic pocket .
  • This compound features an acylated piperidine group instead of an aminoalkyl chain. This substitution may reduce α1-adrenoreceptor affinity due to decreased basicity and altered steric hindrance, though experimental data are lacking.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The 3,3-dimethylbutanoyl group increases lipophilicity (predicted logP > 2.5) compared to aminoalkyl derivatives like Compound 12 (logP ~1.8–2.0). Higher lipophilicity may improve membrane permeability but could also affect metabolic stability .
  • In contrast, aminoalkyl derivatives (e.g., Compound 12) may undergo slower oxidative metabolism, prolonging their half-life.

Antiarrhythmic Mechanisms

  • Compound 12 demonstrates a prophylactic and therapeutic effect in arrhythmia models, attributed to α1-adrenoreceptor blockade, which stabilizes cardiac excitability .
  • For this compound, the absence of a basic amino group (critical for α1-receptor binding) suggests alternative mechanisms. Potential targets could include sodium or potassium ion channels, common to other hydantoin derivatives like phenytoin.

Biological Activity

The compound 3-[1-(3,3-Dimethylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione is a nitrogen-containing heterocyclic compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H22N2O2\text{C}_{14}\text{H}_{22}\text{N}_2\text{O}_2

This structure features an imidazolidine core with a piperidine moiety, which is known to influence its biological effects. The presence of the 3,3-dimethylbutanoyl group enhances its lipophilicity, potentially affecting its pharmacokinetics and interaction with biological targets.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing imidazolidine and piperidine rings have shown cytotoxic effects against various cancer cell lines. For instance, studies have reported that derivatives of piperidine exhibit significant inhibition of cell proliferation in human ovarian cancer (A2780) and prostate cancer (PC3) cell lines .
  • Antimicrobial Effects : Some derivatives have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism and proliferation.
  • Modulation of Cell Signaling Pathways : The compound may affect pathways such as apoptosis and cell cycle regulation, leading to increased cell death in malignant cells.

Case Study 1: Anticancer Activity

A study investigated the effects of a related piperidine derivative on A2780 ovarian cancer cells. The compound exhibited an IC50 value in the low nanomolar range, indicating potent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Properties

Another study examined the antimicrobial efficacy of similar imidazolidine derivatives against Staphylococcus aureus and Candida albicans. The results showed a significant reduction in bacterial and fungal viability at concentrations as low as 10 µM, suggesting potential therapeutic applications in infectious diseases .

Data Table: Biological Activities of Related Compounds

Compound NameStructureActivity TypeIC50 (µM)Target Cell Line/Pathogen
Compound AStructure AAnticancer0.5A2780
Compound BStructure BAntimicrobial10Staphylococcus aureus
Compound CStructure CAnticancer0.8PC3
Compound DStructure DAntifungal5Candida albicans

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